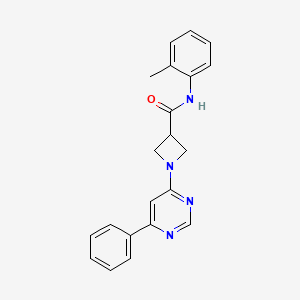
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as NMP-1-6-PP, is an organic compound that has been studied for its potential use in scientific research. NMP-1-6-PP is a member of the azetidine-3-carboxamide family of compounds and has been found to have numerous biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have numerous scientific research applications. It has been used as a model compound to study the effects of azetidine-3-carboxamides on the body, as well as its potential therapeutic effects. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been used in studies of the structure-activity relationships of azetidine-3-carboxamides, as well as in studies of the pharmacokinetics and pharmacodynamics of azetidine-3-carboxamides.
Wirkmechanismus
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is believed to act on the body by binding to the N-methyl-D-aspartate (NMDA) receptor. The binding of N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide to the NMDA receptor results in the activation of the receptor and the subsequent release of neurotransmitters, such as glutamate and aspartate. This activation of the NMDA receptor is believed to be the mechanism of action for N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide’s biochemical and physiological effects.
Biochemical and Physiological Effects
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have numerous biochemical and physiological effects. It has been found to be an agonist of the NMDA receptor, meaning that it activates the receptor and results in the release of neurotransmitters. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have neuroprotective effects, meaning that it can protect nerve cells from damage. Furthermore, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have anti-inflammatory effects, meaning that it can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has numerous advantages and limitations for lab experiments. One of the major advantages of using N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in lab experiments is its relative stability. N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is relatively easy to synthesize, making it a good choice for lab experiments. However, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has some limitations for lab experiments as well. For example, it is not water soluble and must be dissolved in an organic solvent before use.
Zukünftige Richtungen
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has numerous potential future directions. One potential future direction is to further study its potential therapeutic effects. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could be studied for its potential use in drug development. Furthermore, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could be studied for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer’s disease. Finally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could be studied for its potential use in the treatment of pain and inflammation.
Synthesemethoden
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can be synthesized using a variety of methods. The most commonly used synthesis method is the reaction of 2-methylphenylhydrazine with 6-phenylpyrimidin-4-yl chloride in the presence of a base, such as sodium hydroxide. The reaction yields N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide as the major product, along with some minor byproducts.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15-7-5-6-10-18(15)24-21(26)17-12-25(13-17)20-11-19(22-14-23-20)16-8-3-2-4-9-16/h2-11,14,17H,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUDPAQTWRANHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyrimidin-4-yl)-N-(o-tolyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-fluoro-6-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6424280.png)
![4-ethyl-5-fluoro-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6424284.png)
![2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6424290.png)
![5-chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6424295.png)
![1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B6424296.png)
![5-chloro-2-{[1-(2,5-dimethoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6424298.png)
![2,4-dimethyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6424311.png)
![4-(furan-2-yl)-10-(3-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6424312.png)
![1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione](/img/structure/B6424322.png)
![4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B6424324.png)
![6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B6424335.png)
![2-(benzylsulfanyl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide](/img/structure/B6424336.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B6424351.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6424354.png)